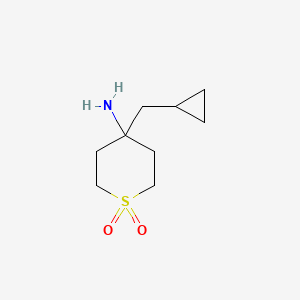
4-Amino-4-(cyclopropylmethyl)-1lambda(6)-thiane-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves studying the methods used to synthesize the compound. It can include the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves studying the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .科学的研究の応用
Chemical Research and Potential Applications
Drug Development and Therapeutic Research : Compounds with complex structures, such as 4-Amino-4-(cyclopropylmethyl)-1λ^(6)-thiane-1,1-dione, are often studied for their potential therapeutic applications. For example, Nitisinone , a drug used for treating hereditary tyrosinemia type 1 (HT-1), showcases the importance of researching unique chemical compounds for disease management. Nitisinone operates by disrupting tyrosine metabolism, highlighting how understanding specific chemical interactions can lead to significant therapeutic discoveries (Lock, Ranganath, & Timmis, 2014).
Biomarker Identification for Disease Detection : The study of volatile organic compounds (VOCs) in urine for identifying renal cell carcinoma (RCC) suggests that chemical compounds can serve as biomarkers for early disease detection. This research indicates the potential for compounds like 4-Amino-4-(cyclopropylmethyl)-1λ^(6)-thiane-1,1-dione to be evaluated for biomarker roles in various diseases, based on their chemical structure and metabolism products (Wang et al., 2016).
Environmental Health Research : Exploring the environmental exposure to specific chemical compounds, such as polybrominated diphenyl ethers (PBDEs) in worker populations, can reveal the impact of chemical compounds on human health. This line of research emphasizes the need for studying the environmental and occupational exposure risks associated with chemical compounds, potentially including those with structural or functional similarities to 4-Amino-4-(cyclopropylmethyl)-1λ^(6)-thiane-1,1-dione (Sjödin et al., 1999).
Metabolic Pathway Analysis : Understanding the metabolic pathways and interactions of specific compounds can provide insights into their potential effects and applications. For instance, research on the effect of a subnormal vitamin B-6 status on homocysteine metabolism demonstrates the importance of biochemical studies in identifying how compounds interact with biological systems, which can be relevant for evaluating the metabolism and potential health impacts of compounds like 4-Amino-4-(cyclopropylmethyl)-1λ^(6)-thiane-1,1-dione (Ubbink et al., 1996).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-(cyclopropylmethyl)-1,1-dioxothian-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c10-9(7-8-1-2-8)3-5-13(11,12)6-4-9/h8H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGSVBAXBYNLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2(CCS(=O)(=O)CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2983937.png)
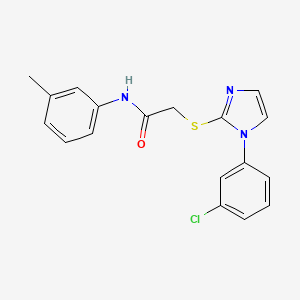
![2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2983939.png)
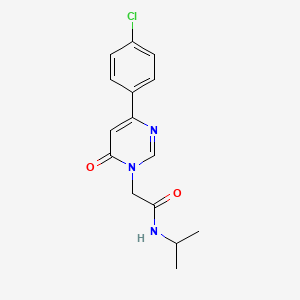
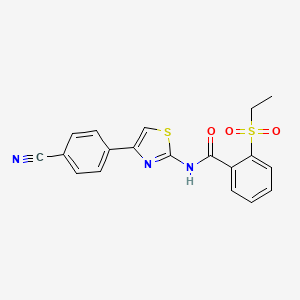
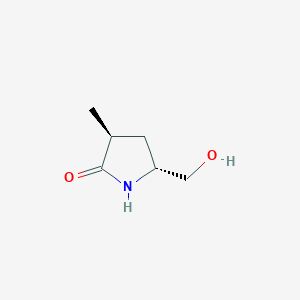
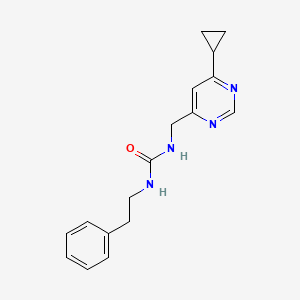
![Ethyl ((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2983948.png)

![N-(Cyanomethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2983951.png)
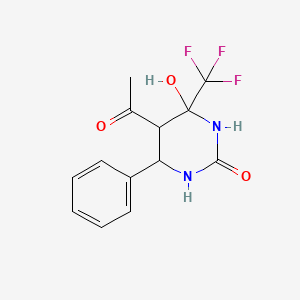
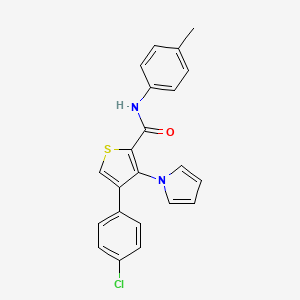

![3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2983957.png)
